[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine
Description
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine (CAS 914202-87-2) is a pyrrolidine derivative with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol. Key physicochemical properties include a predicted boiling point of 252.6 ± 15.0 °C and a density of 0.949 ± 0.06 g/cm³ . The compound features a pyrrolidine ring substituted with a methoxypropyl group at the 1-position and a methanamine group at the 3-position.
Properties
IUPAC Name |
[1-(3-methoxypropyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-6-2-4-11-5-3-9(7-10)8-11/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWGAXOMMXUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589601 | |
| Record name | 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914202-87-2 | |
| Record name | 1-(3-Methoxypropyl)-3-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914202-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain amine oxidases, which are enzymes that catalyze the oxidation of amines. The nature of these interactions often involves the formation of a Schiff base intermediate, which is crucial for the catalytic activity of these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling. This modulation can lead to changes in intracellular calcium levels, affecting various cellular functions such as muscle contraction and neurotransmitter release.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This inhibition results in increased levels of neurotransmitters such as serotonin and dopamine, which can influence mood and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory. At high doses, it can cause toxic effects such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolism of this compound can lead to the formation of various metabolites, some of which may have biological activity. Additionally, it can affect metabolic flux by altering the levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs). Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and can be directed to specific organelles such as the mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action.
Biological Activity
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a methoxypropyl substituent. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.
- IUPAC Name : this compound
- CAS Number : 914202-87-2
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 139.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that the compound may exhibit affinity for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive function and mood regulation . The introduction of the methoxypropyl group enhances binding affinity and selectivity towards these targets, potentially leading to improved pharmacological effects.
Pharmacological Properties
-
Serotonin Receptor Modulation :
- Studies have shown that this compound can enhance the activity of serotonin receptors, which play a significant role in mood regulation and anxiety management .
- The compound's structural modifications increase its efficacy as a dual ligand for both 5-HT6 and D3 receptors, suggesting potential applications in treating mood disorders and schizophrenia.
-
Neuroprotective Effects :
- Preliminary research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels in the brain. This effect could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Antidepressant Activity :
Table: Summary of Biological Activities
Relevant Research Findings
- A study published in PMC highlighted that compounds similar to this compound showed increased affinity for serotonin receptors when alkyl substituents were introduced . This finding supports the hypothesis that structural modifications can significantly influence biological activity.
- Further investigations into the pharmacodynamics of this compound reveal that it may stabilize receptor interactions through hydrogen bonding, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Analysis
- Substituent Effects: The methoxypropyl group in the target compound provides a flexible aliphatic chain with an electron-donating methoxy group, enhancing solubility in polar solvents . In contrast, analogs like the 3-chlorophenyl (CAS 1017428-33-9) and 4-fluorophenyl (CAS 1255717-06-6) derivatives introduce aromaticity and electron-withdrawing effects, which may influence binding to hydrophobic pockets in biological targets .
Physicochemical Properties
- Boiling Point and Density : The target compound’s relatively high boiling point (252.6°C) reflects strong intermolecular forces from its polar methoxy and amine groups. Simpler analogs like N-Ethyl-3-pyrrolidinemethanamine (CAS 99724-17-1) exhibit lower molecular weights and boiling points due to reduced polarity .
- Solubility : Hydrochloride salts (e.g., CAS 1255717-06-6) demonstrate improved aqueous solubility compared to free bases, a critical factor in pharmaceutical formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
